2-Amino-4,5-dichloro-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4,5-dichloro-3-methylbenzoic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzoic acid, featuring amino, chloro, and methyl substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dichloro-3-methylbenzoic acid typically involves the chlorination of 2-Amino-3-methylbenzoic acid. One common method includes the use of N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds with high regioselectivity due to the electron-donating effect of the amino group, which directs the chlorination to the 4 and 5 positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to ensure the desired product’s quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4,5-dichloro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate, or reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol at reflux temperature.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro groups.
Oxidation: 2-Nitro-4,5-dichloro-3-methylbenzoic acid.
Reduction: 2-Amino-4,5-dichloro-3-methylbenzylamine.
Wissenschaftliche Forschungsanwendungen
2-Amino-4,5-dichloro-3-methylbenzoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: Potential use in developing pharmaceuticals due to its bioactive properties.
Industry: As a precursor in the manufacture of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-4,5-dichloro-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-4-chlorobenzoic acid
- 2-Amino-4,5-dimethoxybenzoic acid
Uniqueness
2-Amino-4,5-dichloro-3-methylbenzoic acid is unique due to the presence of two chloro substituents, which can significantly influence its reactivity and binding properties compared to similar compounds with fewer or different substituents. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C8H7Cl2NO2 |
---|---|
Molekulargewicht |
220.05 g/mol |
IUPAC-Name |
2-amino-4,5-dichloro-3-methylbenzoic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
FFSDURQPRVIXTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.